molecular formula C20H18O4 B4015374 4-(4-methoxyphenyl)-7-[(2-methyl-2-propen-1-yl)oxy]-2H-chromen-2-one

4-(4-methoxyphenyl)-7-[(2-methyl-2-propen-1-yl)oxy]-2H-chromen-2-one

Cat. No. B4015374
M. Wt: 322.4 g/mol
InChI Key: VHEDCDUGBJGJQM-UHFFFAOYSA-N
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Description

The compound "4-(4-methoxyphenyl)-7-[(2-methyl-2-propen-1-yl)oxy]-2H-chromen-2-one" belongs to the chemical class of chromen-2-ones or coumarins. These compounds are of significant interest due to their wide range of biological activities and applications in medicinal chemistry. While the specific compound has not been widely studied, related chromen-2-ones have been synthesized and evaluated for various properties, including antimicrobial activity and molecular modeling (Mandala et al., 2013).

Synthesis Analysis

The synthesis of related chromen-2-one derivatives involves reductive amination of phenyl-chromen-2-ones with different substituted aromatic aldehydes. This process is generally conducted using sodium cyanoborohydride in methanol, leading to compounds with significant biological activities (Mandala et al., 2013). Another approach described involves multicomponent condensation for synthesizing related compounds, demonstrating the versatility of methods available for chromen-2-one derivatives (Lichitsky et al., 2021).

Molecular Structure Analysis

Crystallographic studies of related compounds provide insights into their molecular structures, such as conformation about the C-N bond and the orientation of substituent groups. For instance, a study on 4-oxo-N-phenyl-4H-chromene-2-carboxamide derivatives revealed details about their crystal structures and the effects of substituents on molecular conformation (Reis et al., 2013).

Chemical Reactions and Properties

Chromen-2-ones undergo a variety of chemical reactions, reflecting their reactivity and potential for diverse chemical transformations. The reactions include photoreorganization leading to novel angular pentacyclic compounds, demonstrating the photochemical activity of chromen-2-ones under specific conditions (Dalai et al., 2017).

properties

IUPAC Name

4-(4-methoxyphenyl)-7-(2-methylprop-2-enoxy)chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18O4/c1-13(2)12-23-16-8-9-17-18(11-20(21)24-19(17)10-16)14-4-6-15(22-3)7-5-14/h4-11H,1,12H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHEDCDUGBJGJQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)COC1=CC2=C(C=C1)C(=CC(=O)O2)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-methoxyphenyl)-7-[(2-methylallyl)oxy]-2H-chromen-2-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-(4-methoxyphenyl)-7-[(2-methyl-2-propen-1-yl)oxy]-2H-chromen-2-one
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4-(4-methoxyphenyl)-7-[(2-methyl-2-propen-1-yl)oxy]-2H-chromen-2-one
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4-(4-methoxyphenyl)-7-[(2-methyl-2-propen-1-yl)oxy]-2H-chromen-2-one

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